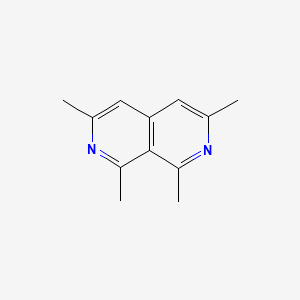
1,3,6,8-Tetramethyl-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetramethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethyl-2,7-naphthyridine typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Applications De Recherche Scientifique
1,3,6,8-Tetramethyl-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Industrial Chemistry: Acts as a ligand in coordination chemistry and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes or interfere with DNA replication in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Photophysical Applications: It interacts with light to emit fluorescence, which is useful in LEDs and solar cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and immunostimulants.
Uniqueness
1,3,6,8-Tetramethyl-2,7-naphthyridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88300-52-1 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1,3,6,8-tetramethyl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3 |
Clé InChI |
BPEYFVCOPHRJPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



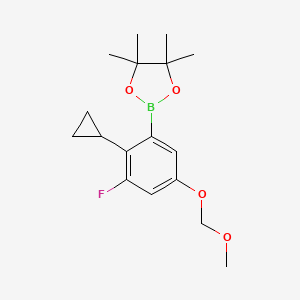
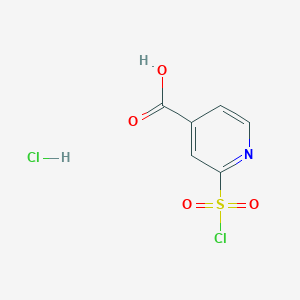
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
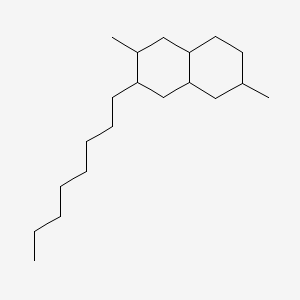
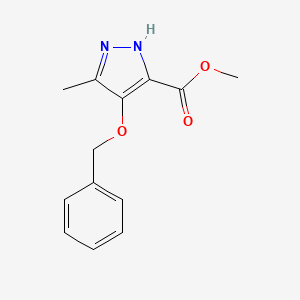
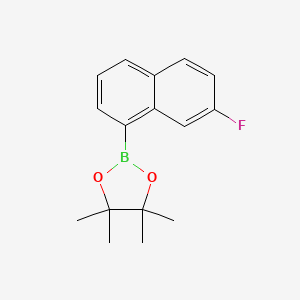
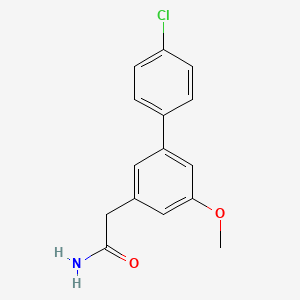
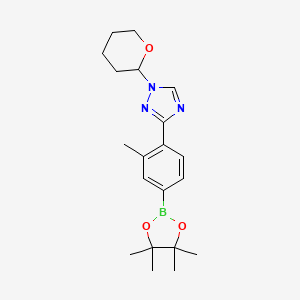
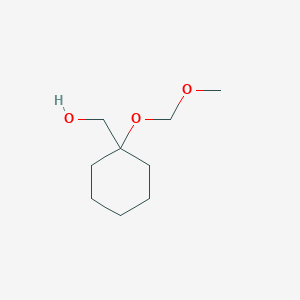
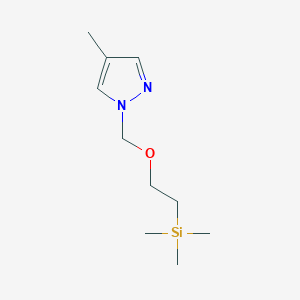
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
